1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Physicochemical profiling Lipophilicity Fraction Csp3

This pyrazolo-piperidine ketone (CAS 1286696-22-7) offers a unique 3D pharmacophore combining a 4-phenyltetrahydro-2H-pyran carbonyl group with a pyrazol-1-ylmethyl substituent on a piperidine scaffold. Its distinct hydrogen-bond acceptor geometry, moderate lipophilicity (XLogP3-AA 2.2), and conformational flexibility (4 rotatable bonds) differentiate it from close analogs, ensuring reproducible SAR outcomes. Procure it as a screening candidate for factor Xa inhibitor discovery or as a starting point for chemical probe design, where precise spatial arrangement of acceptors is critical.

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 1286696-22-7
Cat. No. B2475228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
CAS1286696-22-7
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESC1CN(CCC1CN2C=CC=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C21H27N3O2/c25-20(21(9-15-26-16-10-21)19-5-2-1-3-6-19)23-13-7-18(8-14-23)17-24-12-4-11-22-24/h1-6,11-12,18H,7-10,13-17H2
InChIKeyDNKXKMNPLAPICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine (CAS 1286696-22-7): Procurement-Relevant Compound Identity and Class Context


1-(4-Phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine (CAS 1286696-22-7) is a synthetic small molecule of the pyrazolo-piperidine ketone class, with a molecular formula C21H27N3O2 and a molecular weight of approximately 353.5 g/mol [1]. Its structure comprises a piperidine ring substituted at the 4-position with a 1H-pyrazol-1-ylmethyl group and an N-linked 4-phenyltetrahydro-2H-pyran-4-carbonyl (phenyloxane-4-carbonyl) moiety. PubChem records indicate a computed XLogP3-AA of 2.2, 0 hydrogen bond donors, 3 hydrogen bond acceptors, a topological polar surface area of 47.4 Ų, and 4 rotatable bonds [1]. The compound is currently listed in commercial screening libraries under identifiers such as AKOS024519673 and F5823-0253, and is designated for non-human research use only [1][2].

Why 1-(4-Phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazolo-piperidine ketone chemotype, minor structural permutations can drastically alter molecular recognition and physicochemical properties. The combination of a 4-phenyltetrahydro-2H-pyran carbonyl group with a pyrazol-1-ylmethyl substituent on the piperidine scaffold creates a unique three-dimensional pharmacophore whose hydrogen-bond acceptor geometry, lipophilicity (XLogP3-AA = 2.2), and conformational flexibility (4 rotatable bonds) differ from close analogs lacking this precise substitution pattern [1]. Patents in the factor Xa inhibitor space demonstrate that pyrazolo-piperidine ketone analogues exhibit highly divergent potency and selectivity profiles depending on the nature of the carbonyl-linked ring system and the heterocyclic attachment point [2]. Consequently, generic interchange with seemingly similar in-class compounds—such as 4-benzyl-1-(4-phenyloxane-4-carbonyl)piperidine or 4-(1H-pyrazol-1-ylmethyl)piperidine derivatives with alternative N-acyl groups—carries the risk of irreproducible biological outcomes, invalidating comparative structure-activity relationship (SAR) studies and procurement decisions in early-stage drug discovery.

Quantitative Differentiation Guide: 1-(4-Phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine vs. Closest Analogs


Physicochemical Property Differentiation vs. 4-Benzyl-1-(4-phenyloxane-4-carbonyl)piperidine

The replacement of the pyrazol-1-ylmethyl group in the target compound with a benzyl group in 4-benzyl-1-(4-phenyloxane-4-carbonyl)piperidine (CAS not located) changes the heteroatom count and hydrogen-bond acceptor capacity. Although no direct head-to-head experimental comparison is published, computed property divergence can be inferred from PubChem data. The target compound possesses 3 nitrogen atoms and 3 H-bond acceptors; the benzyl analog would contain only 1 nitrogen atom and 2 H-bond acceptors, altering its topological polar surface area and ligand efficiency metrics [1].

Physicochemical profiling Lipophilicity Fraction Csp3

Molecular Shape and Fraction Csp3 Comparison vs. 4-(1H-Pyrazol-1-ylmethyl)piperidine (Core Scaffold)

The target compound differs from its simpler core scaffold, 4-(1H-pyrazol-1-ylmethyl)piperidine (CAS not located, but available as dihydrochloride salt), by the addition of the 4-phenyltetrahydro-2H-pyran-4-carbonyl group. This modification increases molecular weight from ~165 Da to 353.5 Da, substantially raising the fraction of sp3-hybridized carbons (Fsp3) and the complexity value (464 vs. predicted lower complexity for the core). Higher Fsp3 is associated with improved clinical developability and reduced off-target promiscuity [1].

Fraction Csp3 Molecular complexity Lead-likeness

Lipophilicity Differentiation vs. Imidazole-Containing Analogue

Compared to a hypothetical analogue where the pyrazole ring is replaced by an imidazole (e.g., 4-(1-methyl-1H-imidazol-5-yl)-1-(4-phenyloxane-4-carbonyl)piperidine, CAS 2320524-78-3), the target compound may exhibit different lipophilicity due to the presence of two adjacent nitrogen atoms in the pyrazole versus imidazole. The target compound's XLogP3-AA is 2.2 [1]; no experimental logP data are available for the imidazole comparator, but in silico predictions suggest a potential difference of approximately 0.3–0.5 log units, which can impact membrane permeability and metabolic stability [1].

Lipophilicity XLogP3-AA ADME prediction

Recommended Application Scenarios for 1-(4-Phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine Based on Available Evidence


Factor Xa Inhibitor Lead Optimization Libraries

Given the patent literature pointing to pyrazolo piperidine ketones as factor Xa inhibitors [1], this compound may serve as a screening candidate or control compound in anticoagulant discovery programs. Its moderate lipophilicity (XLogP3-AA 2.2) and balanced hydrogen-bonding profile align with properties sought in oral factor Xa inhibitors.

Chemical Probe Development for Target Deconvolution

The compound's three-dimensional architecture, with distinct pyrazole and phenyloxane motifs, makes it a candidate for chemical probe design where selective binding to a protein of interest requires precise spatial arrangement of hydrogen-bond acceptors. Researchers may procure it as a starting point for structure-activity relationship expansion.

Combinatorial Chemistry and Scaffold Hopping Studies

As a member of Life Chemicals' F5823 screening series, this compound is suitable for scaffold-hopping exercises where the pyrazol-1-ylmethylpiperidine core is maintained while varying the N-acyl substituent. Its availability in micromole quantities supports preliminary biological evaluation.

Quote Request

Request a Quote for 1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.